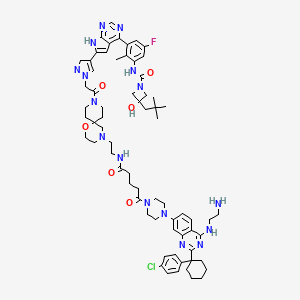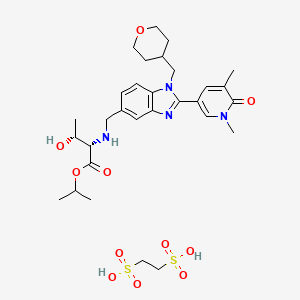![molecular formula C10H13N5O4 B12396109 2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one CAS No. 269061-67-8](/img/structure/B12396109.png)
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-L-guanosine is a nucleoside composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar, making it deoxyribose . This compound is a key intermediate in the synthesis of DNA and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-L-guanosine can be achieved through both chemical and enzymatic methods. One efficient synthetic route involves the use of thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum in a one-pot whole cell catalysis . This method employs thymidine and guanine as substrates and has been optimized to achieve a high conversion rate and yield.
Industrial Production Methods
For industrial production, the enzymatic synthesis method is preferred due to its higher atom economy and lower environmental impact compared to traditional chemical methods . The process involves the semi-rational design of enzymes to improve their activity and the coordination of enzyme expression to create a robust whole cell catalyst capable of producing 2’-Deoxy-L-guanosine efficiently.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-L-guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidative damage due to its electron-rich nature .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products
The major products formed from these reactions include oxidized derivatives such as 8-Oxo-7, 8-dihydro-2’-deoxyguanosine, which is a biomarker for oxidative stress .
Scientific Research Applications
2’-Deoxy-L-guanosine has a wide range of applications in scientific research:
Mechanism of Action
2’-Deoxy-L-guanosine exerts its effects primarily through its incorporation into DNA. Upon sequential phosphorylation by kinases, it forms deoxyguanosine triphosphate, which is used by DNA polymerases and reverse transcriptases to synthesize DNA . This compound also participates in signal transduction pathways by being phosphorylated to guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Similar to 2’-Deoxy-L-guanosine but contains a hydroxyl group at the 2’ position of the ribose sugar.
2’-Deoxyadenosine: Another deoxyribonucleoside, but with adenine as the nucleobase.
2’-Deoxycytidine: Contains cytosine as the nucleobase.
Uniqueness
2’-Deoxy-L-guanosine is unique due to its specific role in DNA synthesis and repair, as well as its susceptibility to oxidative damage, making it a valuable tool for studying oxidative stress and its effects on nucleic acids .
Properties
CAS No. |
269061-67-8 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1 |
InChI Key |
YKBGVTZYEHREMT-ZLUOBGJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)


![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
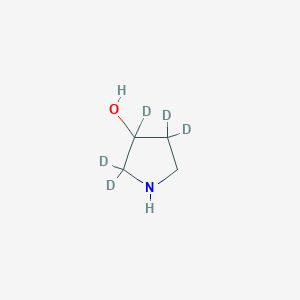
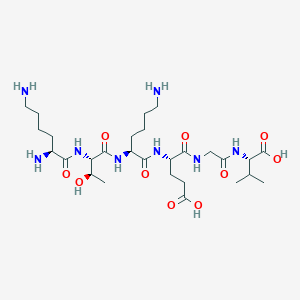
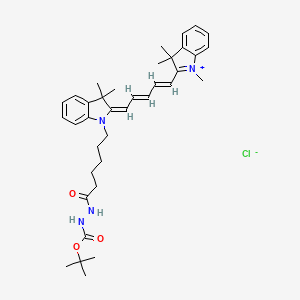
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)

